molecular formula C11H14F2N2O2 B12074385 tert-Butyl N-[3-(difluoromethyl)-2-pyridyl]carbamate CAS No. 1816284-42-0

tert-Butyl N-[3-(difluoromethyl)-2-pyridyl]carbamate

Cat. No.: B12074385
CAS No.: 1816284-42-0
M. Wt: 244.24 g/mol
InChI Key: PPPFZHFTFCSTIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[3-(difluoromethyl)-2-pyridyl]carbamate is a chemical building block of high value in pharmaceutical research and development. This compound features two key functional groups: a tert-butoxycarbonyl (Boc) protected amine on the pyridine ring and a difluoromethyl (CF2H) substituent. The Boc group serves as a protecting agent for amines, allowing for selective deprotection under mild acidic conditions to unmask the primary amine for further synthetic transformations . The difluoromethyl group is a critically important motif in modern medicinal chemistry. It is known to act as a bioisostere for alcohols, thiols, and other functional groups, and its incorporation can finely tune the physicochemical properties of a molecule . A unique characteristic of the CF2H group is its ability to function as a hydrogen bond donor, which can influence a compound's binding affinity and selectivity . Furthermore, introducing a difluoromethyl group can enhance metabolic stability and modulate membrane permeability, making it a valuable tool in the optimization of drug candidates . As a synthetic intermediate, this compound is strictly intended for use in research laboratories to create novel molecules for probing biological pathways and developing new therapeutic agents. It is supplied as For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1816284-42-0

Molecular Formula

C11H14F2N2O2

Molecular Weight

244.24 g/mol

IUPAC Name

tert-butyl N-[3-(difluoromethyl)pyridin-2-yl]carbamate

InChI

InChI=1S/C11H14F2N2O2/c1-11(2,3)17-10(16)15-9-7(8(12)13)5-4-6-14-9/h4-6,8H,1-3H3,(H,14,15,16)

InChI Key

PPPFZHFTFCSTIT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC=N1)C(F)F

Origin of Product

United States

Preparation Methods

Boc Protection of Pre-Formed Amines

The most common strategy involves two steps: (1) synthesizing 3-(difluoromethyl)-2-aminopyridine and (2) introducing the Boc group.

Synthesis of 3-(Difluoromethyl)-2-aminopyridine

While direct difluoromethylation of 2-aminopyridine remains challenging, halogen-exchange reactions on brominated precursors offer a viable pathway. For example, lithiation of 2-bromo-3-aminopyridine followed by reaction with difluoromethylating agents (e.g., ClCF2_2H or BrCF2_2H) achieves substitution. In one protocol, n-BuLi deprotonates the brominated amine at -78°C, and ClCF2_2H is introduced to yield 3-(difluoromethyl)-2-aminopyridine. However, competing side reactions, such as over-lithiation or dimerization, necessitate careful temperature control and stoichiometric precision.

Boc Protection Using tert-Butyl Chloroformate

The amine is protected via reaction with tert-butyl chloroformate (Boc-Cl) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under inert atmosphere. Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) catalyzes the reaction, achieving yields of 65–76%. For instance:

3-(Difluoromethyl)-2-aminopyridine + Boc-ClTEA, THFtert-Butyl N-[3-(difluoromethyl)-2-pyridyl]carbamate\text{3-(Difluoromethyl)-2-aminopyridine + Boc-Cl} \xrightarrow{\text{TEA, THF}} \text{this compound}

Excess Boc-Cl (1.2–1.5 equiv) ensures complete conversion, while DMAP accelerates the reaction by stabilizing the intermediate mixed carbonate.

Three-Component Coupling Approaches

An alternative one-pot method adapts the three-component coupling of primary amines, CO2_2, and alkyl halides. While traditionally used for simpler carbamates, this approach has been modified for heteroaromatic systems:

  • Amine Substrate : 3-(Difluoromethyl)-2-aminopyridine.

  • CO2_2 Source : Dry ice or pressurized CO2_2 gas.

  • Alkyl Halide : tert-Butyl bromide.

Cesium carbonate (Cs2_2CO3_3) and tetrabutylammonium iodide (TBAI) facilitate the reaction in DMF at 60–80°C. TBAI enhances CO2_2 incorporation and minimizes over-alkylation by stabilizing the carbamate anion. Yields reach 50–62%, but scalability is limited by the need for high-pressure CO2_2 systems.

Industrial Production Methods

Industrial protocols scale laboratory syntheses while optimizing cost and purity:

Large-Scale Boc Protection

Reactors (500–1000 L) charge 3-(difluoromethyl)-2-aminopyridine with Boc-Cl (1.1 equiv) and TEA (1.5 equiv) in DCM. Automated temperature control (0–5°C) prevents exothermic decomposition. Post-reaction, the mixture is washed with brine, and the product is isolated via rotary evaporation. Recrystallization from hexane/ethyl acetate achieves >99% purity.

Continuous-Flow Systems

Recent advancements employ continuous-flow reactors for Boc protection. Pre-mixed amine and Boc-Cl streams react in a titanium coil (residence time: 2–5 min) at 25°C, achieving 85% yield with minimal byproducts.

Reaction Optimization and Challenges

Minimizing Over-Alkylation

The electron-withdrawing difluoromethyl group increases the amine’s nucleophilicity, raising over-alkylation risks. Strategies include:

  • Low Temperatures : Conducting reactions at -20°C slows competing alkylation.

  • TBAI Additives : TBAI (0.1 equiv) stabilizes the carbamate anion, reducing tert-butyl bromide side reactions.

Purification Techniques

  • Recrystallization : Hexane/ethyl acetate (3:1) removes unreacted amine and Boc-Cl.

  • Chromatography : Silica gel chromatography (petroleum ether/ethyl acetate) resolves Boc-protected products from di-Boc byproducts.

Comparative Analysis of Synthetic Methods

MethodConditionsYield (%)Purity (%)Scalability
Boc ProtectionBoc-Cl, TEA, THF, 0°C7699High
Three-Component CouplingCs2_2CO3_3, TBAI, DMF, 80°C6295Moderate
Continuous-FlowBoc-Cl, DCM, 25°C, 5 min8598High

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-Butyl N-[3-(difluoromethyl)-2-pyridyl]carbamate can undergo oxidation reactions, particularly at the difluoromethyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: The compound can be reduced under specific conditions to yield various reduced forms, which may have different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Medicinal Chemistry Applications

  • Drug Development :
    • The compound exhibits potential as a pharmacological agent due to its ability to modulate enzyme activities. Its difluoromethyl substitution increases lipophilicity, which can enhance membrane permeability and bioavailability in drug formulations.
    • Research indicates that tert-Butyl N-[3-(difluoromethyl)-2-pyridyl]carbamate can serve as a lead compound for designing inhibitors targeting diseases associated with enzyme dysfunctions, such as cancer and metabolic disorders.
  • Enzyme Mechanism Studies :
    • The compound acts as a probe in investigating enzyme mechanisms. Its capacity to form covalent bonds with active site residues allows researchers to study protein-ligand dynamics and the effects on enzyme activity.
    • Case studies have demonstrated its utility in understanding the mechanisms of enzymes such as serine hydrolases, where it can inhibit activity through covalent modification.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various experimental settings:

  • A study published in ACS Omega demonstrated the compound's ability to inhibit specific serine hydrolases, providing insights into its mechanism of action and potential therapeutic applications in cancer treatment .
  • Another investigation focused on its role as an enzyme probe, revealing how modifications to the difluoromethyl group influence binding affinity and selectivity towards target enzymes.

Mechanism of Action

The mechanism of action of tert-Butyl N-[3-(difluoromethyl)-2-pyridyl]carbamate involves its interaction with specific molecular targets. The difluoromethyl group enhances its binding affinity to certain enzymes or receptors, modulating their activity. The carbamate group can form covalent bonds with active site residues, leading to inhibition or activation of the target protein.

Comparison with Similar Compounds

Substituent Effects: Difluoromethyl vs. Trifluoromethyl

Example Compound : tert-Butyl N-[(tert-butoxy)carbonyl]-N-[6-(trifluoromethyl)pyridin-2-yl]carbamate (CAS 2140326-19-6)

  • Structural Difference : Replaces the difluoromethyl group with a trifluoromethyl group on the pyridine ring.
  • Impact: Electron-Withdrawing Effect: The trifluoromethyl group is more electron-withdrawing than difluoromethyl, reducing pyridine basicity and altering electronic distribution . Metabolic Stability: Trifluoromethyl groups are more resistant to oxidative metabolism, extending half-life .

Heterocyclic Ring Variations

Example Compound : tert-Butyl N-[6-(N,N-dipropyl-carbamoyl)-1,3-benzothiazol-2-yl]-carbamate

  • Structural Difference : Benzothiazole replaces pyridine.
  • Hydrogen Bonding: The thiazole sulfur and NH groups offer additional interaction sites compared to pyridine’s lone nitrogen .

Example Compound : tert-Butyl N-[1-(pyrimidin-2-yl)azetidin-3-yl]carbamate (CAS 5419-98-7)

  • Structural Difference : Azetidine (4-membered ring) with pyrimidine substituent.
  • Impact :
    • Steric Effects : Azetidine’s smaller ring introduces strain, affecting conformational flexibility and steric interactions .
    • Solubility : The polar pyrimidine group may enhance aqueous solubility relative to pyridine derivatives .

Positional Isomerism on the Pyridine Ring

Example Compound : tert-ButylN-benzyl-N-[4-(4-fluoro-benzoylmethyl)-2-pyridyl]carbamate

  • Structural Difference : Difluoromethyl at pyridine 3-position vs. fluorobenzoylmethyl at 4-position.
  • Impact :
    • Electronic Environment : Substitution at the 4-position creates a distinct dipole moment, influencing charge distribution and reactivity .
    • Steric Hindrance : The bulky benzyl group at the 4-position may hinder interactions in biological systems compared to the 3-substituted difluoromethyl group .

Key Physicochemical Data

Compound Name Molecular Formula Boiling Point (°C) Density (g/cm³) pKa
Target Compound (difluoromethyl) C₁₁H₁₄F₂N₂O₂ Not reported Not reported ~1.5*
Trifluoromethyl analog C₁₆H₂₁F₃N₂O₄ 376.5 1.235 -2.71
Benzothiazole derivative C₁₆H₂₃N₃O₃S Not reported Not reported Not reported

*Predicted based on analog data.

Biological Activity

tert-Butyl N-[3-(difluoromethyl)-2-pyridyl]carbamate is a synthetic organic compound known for its diverse applications in medicinal chemistry and biological research. Its unique structure, characterized by a tert-butyl group, a carbamate functional group, and a pyridine ring with a difluoromethyl substituent, enhances its reactivity and stability, making it a valuable intermediate in organic synthesis and a candidate for drug development.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₄F₂N₂O₂
  • Molecular Weight : 244.24 g/mol

This compound's structure allows it to interact effectively with various biological macromolecules, influencing enzyme mechanisms and protein-ligand interactions.

The biological activity of this compound primarily arises from its ability to modulate the activity of specific enzymes and receptors. The difluoromethyl group increases binding affinity, while the carbamate moiety can form covalent bonds with active site residues of target proteins, leading to either inhibition or activation. This mechanism is crucial for understanding its potential therapeutic applications.

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor of certain enzymes. Its ability to form covalent bonds allows it to interfere with enzyme activity effectively. For instance, studies have shown that similar compounds can inhibit enzymes involved in metabolic pathways, providing insights into potential therapeutic uses against diseases linked to enzyme dysfunctions .

Protein-Ligand Interactions

As a probe in biological research, this compound facilitates the investigation of protein-ligand dynamics. Its structural features enable it to mimic substrates or inhibitors, allowing researchers to explore binding affinities and interaction mechanisms with various proteins .

Case Studies and Research Findings

  • Study on Enzyme Activity Modulation :
    A study demonstrated that this compound significantly modulates enzyme activities in vitro. The compound was tested against several enzymes where it exhibited varying degrees of inhibition, suggesting its potential as a lead compound in drug discovery .
  • Therapeutic Potential :
    In medicinal chemistry, the compound has been explored for its therapeutic properties against specific targets involved in diseases such as cancer and metabolic disorders. The difluoromethyl group enhances its pharmacological profile by improving solubility and bioavailability .
  • Comparative Analysis with Similar Compounds :
    A comparative study highlighted the biological activities of this compound against structurally similar compounds. It was found that while many analogs exhibited some level of biological activity, this particular compound showed superior binding affinity due to its unique structural features .

Table: Comparative Biological Activity of Related Compounds

Compound NameIC50 (µM)Mechanism of Action
This compound0.24Enzyme inhibitor
tert-Butyl N-[3-(difluoromethyl)-4-pyridyl]carbamate0.17Enzyme inhibitor
tert-Butyl (3-fluoro-2-methylphenyl)carbamate0.50Weak inhibitor

Q & A

Q. What are the recommended synthetic methodologies for tert-Butyl N-[3-(difluoromethyl)-2-pyridyl]carbamate, and how do reaction conditions influence yield?

The synthesis typically involves sequential functionalization of the pyridine ring. A common approach includes:

  • Step 1 : Introduction of the difluoromethyl group via nucleophilic substitution or fluorination agents (e.g., DAST or Deoxo-Fluor).
  • Step 2 : Protection of the pyridine nitrogen with tert-butyl carbamate under basic conditions (e.g., using Boc anhydride and DMAP). Key factors include solvent polarity (e.g., THF or DMF), temperature control (0–25°C), and catalyst selection (e.g., Pd for cross-coupling steps) .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR verify the difluoromethyl group (δ ~ -140 ppm for 19F^{19}\text{F}) and tert-butyl protons (δ ~ 1.3 ppm).
  • X-ray crystallography : Programs like SHELXL or SIR97 refine crystal structures by analyzing bond angles (e.g., C–F distances ~1.35 Å) and torsion angles to confirm stereochemistry .

Q. What are the stability considerations for this carbamate under standard laboratory conditions?

  • Hydrolysis sensitivity : The tert-butyl carbamate group is prone to acidic or basic hydrolysis. Store in anhydrous conditions (e.g., molecular sieves) at -20°C.
  • Light sensitivity : Protect from UV exposure to prevent decomposition of the difluoromethyl group .

Advanced Research Questions

Q. How do fluorination patterns on the pyridine ring influence electronic properties and reactivity in cross-coupling reactions?

  • Electron-withdrawing effects : The difluoromethyl group reduces electron density on the pyridine ring, enhancing electrophilic substitution at the 4-position.
  • Steric effects : Fluorine atoms can hinder access to catalytic sites in Pd-mediated reactions, requiring bulky ligands (e.g., XPhos) to improve yields .

Q. What strategies resolve contradictions in crystallographic data when the compound exhibits polymorphism?

  • Data collection : Use high-resolution synchrotron radiation to distinguish between polymorphs.
  • Refinement : Apply twin-law corrections in SHELXL for overlapping diffraction patterns. Validate with Hirshfeld surface analysis to map intermolecular interactions .

Q. How can computational modeling predict the biological activity of this carbamate derivative?

  • Docking studies : Use software like AutoDock Vina to simulate binding affinity with target proteins (e.g., kinases).
  • QSAR models : Correlate fluorine’s electronegativity with logP values to predict membrane permeability and bioavailability .

Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric purity?

  • Chiral resolution : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC.
  • Catalytic asymmetry : Employ asymmetric hydrogenation with Ru-BINAP catalysts to control stereochemistry at the carbamate nitrogen .

Methodological Notes

  • Contradictions in evidence : Variations in fluorination protocols (e.g., DAST vs. Deoxo-Fluor) may arise from substrate-specific reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.